molecular formula C16H23NO4 B11835688 Ethyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate

Ethyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate

Cat. No.: B11835688
M. Wt: 293.36 g/mol
InChI Key: WECKQKUCZPPHEH-UHFFFAOYSA-N
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Description

Ethyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate is an organic compound with the molecular formula C15H21NO4. It is commonly used in organic synthesis, particularly in the preparation of various derivatives and intermediates. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is widely used in peptide synthesis to protect amino groups from undesired reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate typically involves the reaction of 4-(aminomethyl)benzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The resulting Boc-protected intermediate is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process. These systems allow for better control of reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of peptide-based compounds for biological studies.

    Medicine: Utilized in the development of pharmaceutical compounds, particularly in drug design and discovery.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate involves the protection of amino groups through the Boc group. This protection prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule. The compound’s molecular targets and pathways are primarily related to its role as a protecting group in organic synthesis .

Comparison with Similar Compounds

Ethyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate is unique due to its specific structure and the presence of the Boc group. Similar compounds include:

    Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate: Differing only by the ester group, which is a methyl ester instead of an ethyl ester.

    tert-Butyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate: Featuring a tert-butyl ester group.

    4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid: The carboxylic acid derivative of the compound.

These compounds share similar reactivity and applications but differ in their specific functional groups, which can influence their solubility, reactivity, and suitability for various applications.

Biological Activity

Ethyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate, an organic compound with the molecular formula C15H21NO4C_{15}H_{21}NO_{4} and a molecular weight of approximately 279.33 g/mol, is classified as a benzoate. This compound features a unique structural arrangement, including an ethyl ester group, a tert-butoxycarbonyl-protected amino group, and a benzoate core, making it valuable in organic synthesis and pharmaceutical research.

Structural Characteristics

The structural configuration of this compound allows for selective reactions that are crucial in medicinal chemistry. The presence of the tert-butoxycarbonyl protecting group facilitates specific transformations, enhancing its utility in synthesizing biologically active compounds. Below is a comparison table of structurally similar compounds:

Compound NameKey FeaturesUniqueness
Ethyl 4-(aminomethyl)benzoateLacks the tert-butoxycarbonyl protecting groupMore reactive but less stable
4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoic acidContains a carboxylic acid group instead of an esterDifferent functional group affects reactivity
Ethyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)phenylacetateContains a phenylacetate coreVariation in core structure alters properties

Biological Activity

While specific biological activities for this compound are not extensively documented, related compounds exhibit significant biological properties. The compound's ability to undergo selective transformations suggests potential applications in drug development, particularly as an intermediate in synthesizing enzyme inhibitors and receptor modulators.

Potential Applications

  • Medicinal Chemistry : Its structural features indicate potential activity in various therapeutic areas, particularly in developing targeted drugs that interact specifically with biological targets.
  • Organic Synthesis : The compound serves as a versatile building block for the preparation of more complex molecules, enhancing its relevance in pharmaceutical research.

Case Studies and Research Findings

Research has indicated that compounds with similar structures often demonstrate notable biological activities. For instance, studies on benzothiazole derivatives have revealed their effectiveness against multidrug-resistant bacterial strains such as Staphylococcus aureus and Acinetobacter baumannii . Although not directly studied, the structural similarities suggest that this compound may possess analogous properties.

Example Study: Antibacterial Activity

A recent study developed dual inhibitors targeting bacterial topoisomerases, showing broad-spectrum antibacterial activities against various Gram-positive and Gram-negative bacteria. The lead compound demonstrated low nanomolar inhibition against DNA gyrase and Topo IV . While this study does not directly involve this compound, it highlights the potential for similar compounds to exhibit significant antibacterial properties.

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

ethyl 4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate

InChI

InChI=1S/C16H23NO4/c1-6-20-14(18)13-9-7-12(8-10-13)11-17(5)15(19)21-16(2,3)4/h7-10H,6,11H2,1-5H3

InChI Key

WECKQKUCZPPHEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CN(C)C(=O)OC(C)(C)C

Origin of Product

United States

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